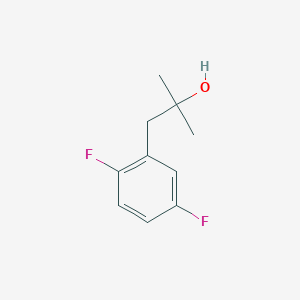
1-(2,5-Difluorophenyl)-2-methylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Difluorophenyl)-2-methylpropan-2-ol is an organic compound characterized by the presence of two fluorine atoms attached to a phenyl ring and a tertiary alcohol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Difluorophenyl)-2-methylpropan-2-ol typically involves the reaction of 2,5-difluorobenzene with a suitable alkylating agent under controlled conditions. One common method is the Friedel-Crafts alkylation, where 2,5-difluorobenzene reacts with tert-butyl alcohol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to yield the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,5-Difluorophenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form secondary or primary alcohols using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or primary alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(2,5-Difluorophenyl)-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2,5-Difluorophenyl)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its binding affinity to certain enzymes and receptors, leading to modulation of biological activities. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
- 1-(2,5-Difluorophenyl)-3-methylbutan-2-ol
- 1-(2,5-Difluorophenyl)-2-ethylpropan-2-ol
- 1-(2,5-Difluorophenyl)-2-methylbutan-2-ol
Comparison: 1-(2,5-Difluorophenyl)-2-methylpropan-2-ol is unique due to its specific substitution pattern on the phenyl ring and the presence of a tertiary alcohol group. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of fluorine atoms enhances its stability and binding affinity to molecular targets, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C10H12F2O |
|---|---|
Poids moléculaire |
186.20 g/mol |
Nom IUPAC |
1-(2,5-difluorophenyl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C10H12F2O/c1-10(2,13)6-7-5-8(11)3-4-9(7)12/h3-5,13H,6H2,1-2H3 |
Clé InChI |
YCMHBELXSOVTQR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=C(C=CC(=C1)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,4R,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride](/img/structure/B13516534.png)

![rac-2-[(3R,4R)-1-methanesulfonyl-4-methylpyrrolidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B13516547.png)
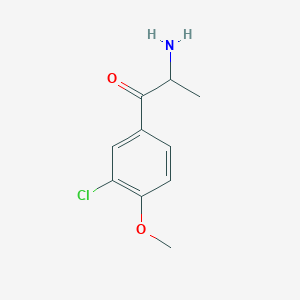
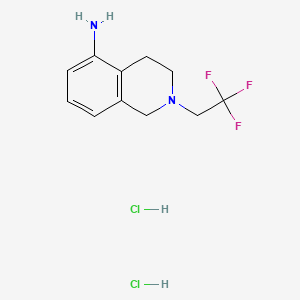

![2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13516578.png)
![Methyl7-chloropyrazolo[1,5-a]pyridine-4-carboxylate](/img/structure/B13516586.png)
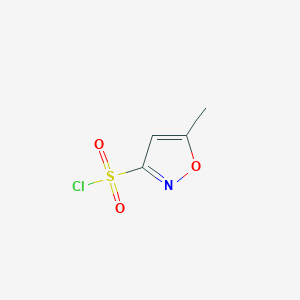
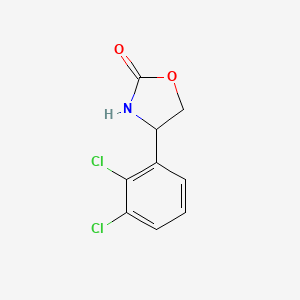
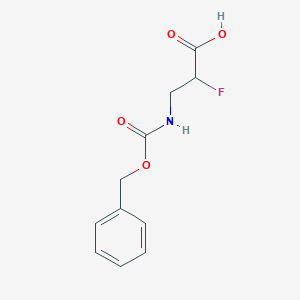
![3-{[(Benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B13516599.png)
![4-Methyl-2-oxabicyclo[2.1.1]hexan-3-one](/img/structure/B13516600.png)

